molecular formula C7H16NO3P B2581034 (S)-1-Diethoxyphosphoryl-2-methylaziridine CAS No. 1800100-68-8

(S)-1-Diethoxyphosphoryl-2-methylaziridine

Cat. No.: B2581034
CAS No.: 1800100-68-8
M. Wt: 193.183
InChI Key: OJIVQDIJUPTQTI-JAMMHHFISA-N
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Description

(S)-1-Diethoxyphosphoryl-2-methylaziridine is an organophosphorus compound characterized by its aziridine ring and diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Diethoxyphosphoryl-2-methylaziridine typically involves the reaction of diethyl phosphoramidate with an appropriate aziridine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Diethoxyphosphoryl-2-methylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the aziridine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are performed in polar solvents such as ethanol or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various phosphorylated derivatives, reduced phosphorus compounds, and substituted aziridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Diethoxyphosphoryl-2-methylaziridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of bioactive compounds with potential pharmaceutical applications.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Diethoxyphosphoryl-2-methylaziridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. This modification can alter the activity of the target, leading to various biological effects. The diethoxyphosphoryl group may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Diethoxyphosphoryl-2-ethylaziridine: Similar structure but with an ethyl group instead of a methyl group.

    (S)-1-Diethoxyphosphoryl-2-phenylaziridine: Contains a phenyl group, which can influence its reactivity and applications.

    (S)-1-Diethoxyphosphoryl-2-propylaziridine: Features a propyl group, affecting its physical and chemical properties.

Uniqueness

(S)-1-Diethoxyphosphoryl-2-methylaziridine is unique due to its specific combination of the aziridine ring and diethoxyphosphoryl group, which imparts distinct reactivity and potential applications. Its small size and structural features make it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

(2S)-1-diethoxyphosphoryl-2-methylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIVQDIJUPTQTI-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N1CC1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(N1C[C@@H]1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 12 L 4-neck flask fitted with an overhead mechanical stirrer, temperature probe and 1 L pressure equalizing addition funnel was charged with 2-methylaziridine (300 g, 5.25 mol purchased from Menadiona SL of Barcelona, Spain), triethylamine (880 mL, 6.3 mol) and dichloromethane (3.0 L). The stirred solution was cooled to 5° C. and diethoxyphosphoryl chloride (804 mL, 5.51 mol) was added over 2.5 hours while maintain the internal temperature below 15° C. The reaction was then stirred for 18 hours, at which point the reaction was complete reaction was complete by TLC analysis (silica gel plate, 93:6:1 dichloromethane/MeOH/NH4OH and 6/3/1 CHCl3/MeOH/NH4OH; KMnO4 stain). Water (3 L) was charged and the biphasic mixture was stirred for 20 minutes. The layers were separated and the organic layer was concentrated under reduced pressure. The remaining yellow oil was clarified by filtration. The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C., 1.0 mm Hg. to afford 2a as a colorless liquid (864.8 g, 85% yield, 99.0% GC purity). 1H NMR (300 MHz, CDCl3) δ 4.15 (dq, J=8.0, 7.1 Hz, 4H), 2.64-2.45 (m, 1H), 2.33 (ddd, J=17.9, 5.9, 1.3 Hz, 1H), 1.91-1.81 (m, 1H), 1.34 (dt, J=7.1, 0.9 Hz, 6H), 1.28 (dd, J=5.4, 1.4 Hz, 3H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
804 mL
Type
reactant
Reaction Step Two
Name
dichloromethane MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Name
Yield
85%

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